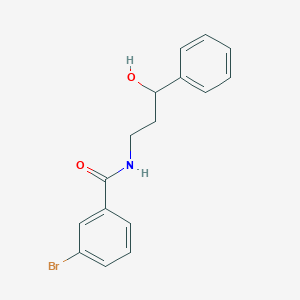

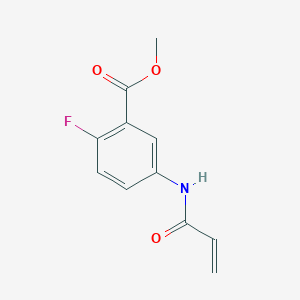

3-bromo-N-(3-hydroxy-3-phenylpropyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of benzamides can be performed through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is green, rapid, mild, and highly efficient . The reaction was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) .Scientific Research Applications

Synthesis and Structural Analysis

- Synthesis and X-ray Structure Characterization : 3-bromo-N-(3-hydroxy-3-phenylpropyl)benzamide and similar compounds have been synthesized and characterized, including X-ray structure analysis. These compounds, due to their structural complexity, are valuable for understanding molecular interactions and structural characteristics (Saeed et al., 2020).

Biological and Pharmacological Research

- Antipsychotic Properties : Related compounds, such as benzamide derivatives, have been studied for their antidopaminergic properties, contributing to the development of potential antipsychotic agents (Högberg et al., 1990).

- Antimicrobial Activity : Benzamide derivatives, including those with bromo substituents, have been evaluated for their antimicrobial properties against various bacterial and fungal strains. This research is crucial for developing new antimicrobial agents (Ienascu et al., 2019).

Chemical Reactions and Properties

- Reactions and Ring Transformations : Studies have focused on the reactions of brominated benzolactone/lactam with thiobenzamide and thiourea, leading to various product formations. These reactions are significant for understanding the chemical properties and potential applications of such compounds (Kammel et al., 2015).

Synthetic Applications

- Synthesis of Heterocyclic Compounds : Research has been conducted on the synthesis of new thiophene, pyridazine, oxazine, thiopyran, pyrrole, and pyrrolo[1,2‐b]pyridazine derivatives using bromo derivatives. These findings are important for the development of novel heterocyclic compounds in synthetic chemistry (Abdelrazek, 2005).

Advanced Material Research

- Single Molecule Magnets : Studies on the synthesis and magnetic properties of tetranuclear [Cu-Ln]2 single molecule magnets, utilizing similar benzamide derivatives, highlight the potential of these compounds in advanced material sciences, particularly in the field of magnetism (Costes et al., 2008).

properties

IUPAC Name |

3-bromo-N-(3-hydroxy-3-phenylpropyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16BrNO2/c17-14-8-4-7-13(11-14)16(20)18-10-9-15(19)12-5-2-1-3-6-12/h1-8,11,15,19H,9-10H2,(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZOKBBLGFIZAEP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCNC(=O)C2=CC(=CC=C2)Br)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

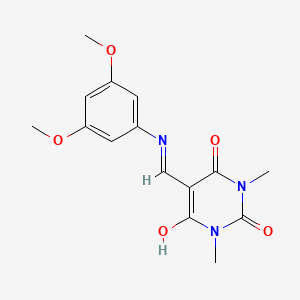

![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2374473.png)

![[2-(5-Methyl-1,3,4-thiadiazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B2374475.png)

![[3-(Dimethylamino)phenyl]-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone](/img/structure/B2374476.png)

![5-Chloro-3-(4-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2374477.png)

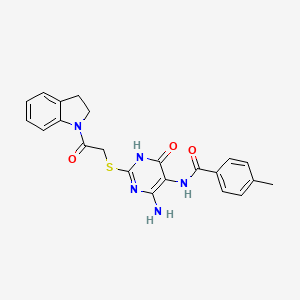

![3-(1-(2-(3,4-dimethoxyphenyl)acetyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2374482.png)

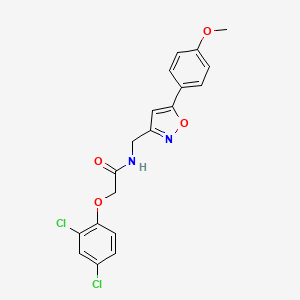

![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(2-methoxyphenoxy)ethanone oxalate](/img/structure/B2374495.png)

![7-hydroxy-N-(3-methoxybenzyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2374496.png)